molecular formula C16H19N5O2 B14925578 3,6-dimethyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14925578
M. Wt: 313.35 g/mol
InChI Key: FONGCRYWVYOCJF-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an isoxazolo[5,4-b]pyridine moiety, which is a fused ring system containing nitrogen and oxygen atoms.

Preparation Methods

The synthesis of 3,6-DIMETHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through the reaction of hydrazine derivatives with β-diketones . The isoxazolo[5,4-b]pyridine moiety can be synthesized through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

3,6-DIMETHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

3,6-dimethyl-N-[3-(5-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-10-9-13(14-12(3)20-23-16(14)19-10)15(22)17-6-4-8-21-11(2)5-7-18-21/h5,7,9H,4,6,8H2,1-3H3,(H,17,22)

InChI Key

FONGCRYWVYOCJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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